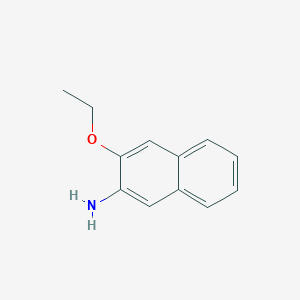

3-Ethoxynaphthalen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-ethoxynaphthalen-2-amine |

InChI |

InChI=1S/C12H13NO/c1-2-14-12-8-10-6-4-3-5-9(10)7-11(12)13/h3-8H,2,13H2,1H3 |

InChI Key |

TXTTVEUUMBCALJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2C=C1N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Ethoxynaphthalen 2 Amine and Its Functional Analogues

Electrophilic Aromatic Substitution Patterns on Ethoxy-Aminonaphthalenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. researchgate.net The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the aromatic ring. chemistrytalk.org

Both the primary amine (-NH₂) and the ethoxy (-OCH₂CH₃) groups are powerful activating substituents in electrophilic aromatic substitution. They donate electron density to the naphthalene (B1677914) ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. libretexts.org This activation makes the ring significantly more reactive towards electrophiles than unsubstituted naphthalene.

Both -NH₂ and -OR groups are classified as ortho, para-directors. libretexts.orgmasterorganicchemistry.com In the case of 3-Ethoxynaphthalen-2-amine, the positions ortho and para to each group are potential sites for electrophilic attack.

Directing effect of the Amine (-NH₂) group at C-2: This group strongly activates the ortho positions (C-1 and C-3) and the para position (C-4, relative to C-2 in the same ring, though this nomenclature is less precise in naphthalenes).

Directing effect of the Ethoxy (-OC₂H₅) group at C-3: This group strongly activates its ortho positions (C-2 and C-4) and its para position (C-1, relative to C-3).

When both groups are present, their directing effects are combined. The primary amine is generally a more potent activating group than the ethoxy group. The position of electrophilic attack will be at the carbon atom that is activated by both groups and is sterically accessible. The C-1 and C-4 positions are activated by one or both groups. The C-1 position is ortho to the powerful amino group and para to the ethoxy group, making it a highly likely site for substitution. The C-4 position is ortho to the ethoxy group. Theoretical considerations suggest that the most stabilized arenium ion intermediate will determine the major product. libretexts.orgbombaytechnologist.in For this compound, electrophilic attack is strongly favored at the C-1 position, as this position is activated by both the amino and ethoxy groups and is sterically unhindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating Group(s) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C-1 | Amine (ortho), Ethoxy (para) | Low | Major site of attack |

| C-4 | Ethoxy (ortho) | Low | Minor site of attack |

| C-5, C-7 | Amine (weak) | Low | Very minor |

Nucleophilic Reactivity of the Aminonaphthalene Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a potent nucleophile. This nucleophilicity is the basis for a variety of important chemical transformations.

Primary aromatic amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. ijacskros.com This reaction typically occurs under acidic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The general mechanism involves:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the amine nitrogen on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine.

Proton transfer from the nitrogen to the oxygen.

Elimination of water to form the iminium ion.

Deprotonation of the nitrogen to yield the final imine product.

Schiff bases derived from naphthylamines have been synthesized and characterized for various applications, including as ligands for metal complexes and for their potential biological activities. bhu.ac.ineurjchem.com

Table 2: Examples of Schiff Base Formation with Naphthylamine Analogues

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | Glacial Acetic Acid, Reflux | Substituted Schiff Base | nih.gov |

| 2-Naphthylamine | (2E)-3-Phenylprop-2-enal | Ethanol (B145695), Reflux | (2E)-N-(naphthalen-2-yl)-3-phenylprop-2-en-1-imine | bhu.ac.in |

| 1-Naphthylamine (B1663977) | Aromatic Aldehydes | Ethanol | Fluorescent Schiff Base | semanticscholar.org |

The nucleophilic nitrogen of this compound readily attacks acylating agents, such as acyl chlorides or acid anhydrides, to form N-substituted amides. orientjchem.orgnih.gov This reaction, known as N-acylation, is a common method for protecting amine groups during multi-step syntheses or for synthesizing biologically active amide compounds. researchgate.net

The mechanism is typically a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to yield the stable amide product. beilstein-journals.orggoogle.com The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

Alkylation of primary amines with alkyl halides is a direct method for synthesizing secondary and tertiary amines. However, this reaction is notoriously difficult to control. wikipedia.org The primary amine, upon monoalkylation, forms a secondary amine which is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This leads to further alkylation, resulting in a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. youtube.com

Controlling this polyalkylation is a significant challenge in synthetic chemistry. Strategies to achieve selective monoalkylation include:

Using a large excess of the primary amine to increase the probability of the alkyl halide reacting with the starting material rather than the product.

Employing bulky alkylating agents that sterically hinder subsequent alkylations.

Utilizing alternative methods such as reductive amination or borrowing hydrogen catalysis, which can offer better control over the degree of alkylation. nih.govorganic-chemistry.org

Ruthenium-catalyzed ortho-C–H alkylation has also been reported for naphthylamines, representing a different mode of reactivity where the amine group directs the alkylation to the aromatic ring rather than at the nitrogen center. researchgate.net

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0-5 °C) to form aryl diazonium salts. organic-chemistry.orggoogle.com This process is known as diazotization. lkouniv.ac.inbyjus.com

The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of water lead to the formation of the aryl diazonium ion (Ar-N₂⁺). lkouniv.ac.in

Aryl diazonium salts are highly versatile synthetic intermediates. masterorganicchemistry.com The diazonium group (-N₂⁺) is an excellent leaving group (as stable N₂ gas), which can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. libretexts.org This allows for the introduction of groups such as -Cl, -Br, -CN, -I, -F, and -OH onto the aromatic ring. masterorganicchemistry.comlibretexts.org

Table 3: Common Transformations of Aryl Diazonium Salts

| Reagent(s) | Product Functional Group | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| KI | -I (Iodo) | - |

| HBF₄, heat | -F (Fluoro) | Balz-Schiemann Reaction |

| H₂O, H⁺, heat | -OH (Hydroxyl) | - |

Transformations Involving the Ethoxy Moiety

The ethoxy group in this compound is a key functional group that can undergo several transformations, most notably ether cleavage reactions. These reactions involve the breaking of the carbon-oxygen bond of the ether and are typically facilitated by strong acids or Lewis acids.

The cleavage of aryl ethers, such as the ethoxy group in this compound, is a well-established reaction in organic synthesis. The reaction typically proceeds via nucleophilic substitution, and the specific mechanism is dependent on the nature of the alkyl group and the reaction conditions. wikipedia.org

Acid-Catalyzed Cleavage with Hydrogen Halides:

Treatment of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the ether bond. transformationtutoring.comchemistrysteps.com The reaction is initiated by the protonation of the ether oxygen, which makes the ethoxy group a better leaving group (ethanol). masterorganicchemistry.com Subsequently, a nucleophilic halide ion (Br- or I-) attacks the ethyl group.

Due to the primary nature of the ethyl group, the reaction is expected to proceed through an SN2 mechanism. libretexts.org The halide ion will attack the less sterically hindered ethyl carbon, leading to the formation of 3-aminonaphthalen-2-ol and ethyl halide. libretexts.org It is important to note that cleavage of the aryl C-O bond does not occur, as sp²-hybridized carbons are not susceptible to SN2 attack. youtube.com

The general mechanism for the acid-catalyzed cleavage is as follows:

Protonation of the ether oxygen by the strong acid.

Nucleophilic attack by the halide ion on the ethyl group, displacing the 3-aminonaphthalen-2-ol moiety.

If an excess of the hydrogen halide is used, the initially formed ethanol can be further converted to an ethyl halide.

Lewis Acid-Mediated Cleavage:

Lewis acids, such as aluminum chloride (AlCl₃), boron tribromide (BBr₃), or iron chlorides, can also be employed to cleave aryl ethers. mdpi.com These reagents coordinate to the ether oxygen, activating the C-O bond for cleavage. The reaction mechanism can vary depending on the specific Lewis acid and the substrate. For instance, with BBr₃, the reaction is often carried out at low temperatures and is known for its high efficiency in cleaving aryl methyl and ethyl ethers.

The table below summarizes the expected products of ether cleavage reactions on this compound under different conditions.

| Reagent | Expected Products | Mechanism |

| HBr (conc.) | 3-Aminonaphthalen-2-ol, Bromoethane | SN2 |

| HI (conc.) | 3-Aminonaphthalen-2-ol, Iodoethane | SN2 |

| BBr₃ | 3-Aminonaphthalen-2-ol, Bromoethane | Lewis acid-mediated |

| AlCl₃ | 3-Aminonaphthalen-2-ol, Chloroethane | Lewis acid-mediated |

Molecular Rearrangement Studies in Ethoxynaphthalene and Aminonaphthalene Systems (e.g., Claisen and Fries Rearrangements)

Molecular rearrangements are powerful tools in organic synthesis for constructing complex molecular architectures from simpler precursors. The ethoxynaphthalene and aminonaphthalene systems, present in this compound, are amenable to classic rearrangement reactions such as the Claisen and Fries rearrangements.

Claisen Rearrangement:

The Claisen rearrangement is a mdma.chmdma.ch-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol (B47542). organic-chemistry.orgmasterorganicchemistry.com For a derivative of this compound to undergo a Claisen rearrangement, the ethoxy group would first need to be converted to an allyloxy group. This can be achieved through dealkylation to the corresponding phenol, followed by allylation.

Studies on analogous naphthalene systems, such as cinnamyloxynaphthalenes, provide insight into the potential reactivity. The thermal rearrangement of 2-cinnamyloxynaphthalene exclusively yields the ortho-rearranged product, 1-(1-phenylallyl)-2-naphthol, in both polar and non-polar solvents. scirp.org This suggests that an allyl ether of 3-aminonaphthalen-2-ol would likely rearrange to the corresponding ortho-allyl derivative. The reaction proceeds through a concerted, cyclic transition state. organic-chemistry.org

The general conditions and expected outcomes for a Claisen rearrangement of a hypothetical allyloxy derivative are presented in the table below.

| Substrate | Conditions | Major Product |

| 2-Allyloxynaphthalene | Thermal (heating) | 1-Allyl-2-naphthol |

| 2-Cinnamyloxynaphthalene | Heating in decalin or diethylene glycol | 1-(1-Phenylallyl)-2-naphthol scirp.org |

Fries Rearrangement:

The Fries rearrangement involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com In the context of the aminonaphthalene system, a functional analogue would be the rearrangement of an N-acyl derivative of this compound. The Fries rearrangement of anilides (N-acyl amines) is a known transformation.

The reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) and involves the migration of the acyl group to the ortho or para position of the amino group. organic-chemistry.org The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product. wikipedia.org

A related and often synthetically useful variant is the photo-Fries rearrangement, which proceeds via a radical mechanism upon UV irradiation and can also yield ortho- and para-isomers. wikipedia.org This method avoids the use of strong Lewis acids.

The table below outlines the general conditions and potential products for a Fries rearrangement of an N-acyl derivative of an aminonaphthalene.

| Substrate | Conditions | Potential Products |

| N-Acetyl-2-naphthylamine | AlCl₃, heat | ortho- and para-Aminoacetylnaphthalenes |

| N-Benzoyl-2-naphthylamine | UV irradiation | ortho- and para-Aminobenzoylnaphthalenes |

These rearrangement reactions highlight the potential for derivatization of this compound to access a variety of substituted naphthalene structures with interesting electronic and steric properties.

Derivatives and Structural Analogues in Academic Research

N-Substituted 3-Ethoxynaphthalen-2-amine Derivatives in Chemical Synthesis

The primary amine group of this compound serves as a reactive handle for a variety of N-substitution reactions, leading to a diverse array of derivatives with tailored properties. These modifications are fundamental in modulating the electronic and steric characteristics of the molecule, thereby influencing its reactivity and potential applications.

The reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, readily forms stable amide linkages. sphinxsai.com This straightforward transformation is a cornerstone for the development of advanced molecular architectures. By employing di- or poly-carboxylic acids, researchers can synthesize polymers and oligomers wherein the rigid, planar naphthalene (B1677914) unit is periodically incorporated into the backbone. These materials are of interest for their potential thermal stability and unique photophysical properties.

Furthermore, the formation of amide bonds with chiral carboxylic acids can introduce stereocenters, leading to the creation of chiral ligands and auxiliaries for asymmetric synthesis. The planarity of the naphthalene ring system can enforce a specific spatial arrangement of substituents, which is a desirable feature in the design of catalysts and molecular sensors.

Table 1: Examples of Amide Derivatives from this compound

| Carboxylic Acid/Derivative | Resulting Amide Derivative | Potential Application |

| Benzoyl Chloride | N-(3-ethoxynaphthalen-2-yl)benzamide | Molecular scaffolding |

| Adipoyl Chloride | N,N'-(adipoylbis(this compound)) | Polymer synthesis |

| (S)-2-Phenylpropanoic Acid | (S)-N-(3-ethoxynaphthalen-2-yl)-2-phenylpropanamide | Chiral auxiliary |

The nucleophilic amine of this compound can react with carbon dioxide to form an unstable carbamic acid intermediate. wikipedia.orgnih.gov This intermediate can be trapped with alcohols to yield stable carbamate (B1207046) derivatives or with other amines to produce ureas. Carbamates are widely recognized as effective protecting groups for amines in multi-step syntheses. wikipedia.org The ethoxynaphthyl carbamate can be selectively cleaved under specific conditions to regenerate the parent amine, demonstrating its utility in controlling reactivity.

Urea (B33335) derivatives of this compound, synthesized by reacting it with isocyanates, introduce a hydrogen-bond donor-acceptor unit. This feature is pivotal in designing molecules capable of self-assembly and molecular recognition. The urea moiety can direct the formation of ordered supramolecular structures through intermolecular hydrogen bonding, a principle that is extensively used in crystal engineering and the development of organogels.

Table 2: Carbamic Acid and Urea Derivatives

| Reagent | Derivative Type | Key Feature |

| Carbon Dioxide, then Alcohol | Carbamate | Amine protecting group |

| Phenyl Isocyanate | Urea | Hydrogen bonding motif |

The condensation of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. dntb.gov.uaresearchgate.net These compounds are exceptionally versatile ligands in coordination chemistry due to the presence of the imine nitrogen, which is an excellent coordinating site for a wide range of metal ions. dntb.gov.ua The resulting metal complexes often exhibit interesting catalytic, magnetic, and optical properties.

Schiff base ligands derived from this compound can be designed to be bidentate, tridentate, or even multidentate by selecting appropriate carbonyl precursors. nih.gov For instance, reaction with salicylaldehyde (B1680747) would yield a bidentate ligand capable of coordinating to a metal center through both the imine nitrogen and the phenolic oxygen. These complexes have been investigated for their applications in catalysis, as sensors for metal ions, and in the construction of advanced materials such as metal-organic frameworks (MOFs). researchgate.net

Functionalized Naphthoquinone Derivatives with Ethoxy and Amine Features

The naphthalene core of this compound is a precursor to naphthoquinones, a class of compounds with significant biological and chemical interest. nih.gov Oxidation of the naphthalene ring system can lead to the formation of 1,2- or 1,4-naphthoquinone (B94277) derivatives that retain the ethoxy and modified amine functionalities. These quinones are redox-active molecules and their electrochemical properties can be fine-tuned by the nature of the substituents.

The presence of both an electron-donating ethoxy group and an amine-derived substituent on the naphthoquinone scaffold can significantly influence their biological activity, including potential cytotoxic effects against cancer cells. nih.gov The synthesis of these functionalized naphthoquinones allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Heterocyclic Systems Incorporating the Ethoxynaphthalene-Amine Scaffold

The this compound scaffold can be utilized as a building block for the synthesis of more complex heterocyclic systems. The amine group can participate in cyclization reactions to form nitrogen-containing heterocycles fused to the naphthalene core. For instance, reaction with β-diketones or α,β-unsaturated carbonyl compounds can lead to the formation of benzodiazepine (B76468) or quinoline-type structures, respectively.

These fused heterocyclic systems are of great interest in medicinal chemistry as they are common motifs in a wide range of biologically active molecules. The rigid naphthalene backbone and the ethoxy substituent can impart specific conformational preferences and lipophilicity to the resulting heterocyclic compounds, which can be advantageous for their interaction with biological targets. The exploration of multicomponent reactions involving 2-naphthol (B1666908), a related structure, suggests a rich field for the synthesis of diverse heterocyclic compounds from the ethoxynaphthalene-amine scaffold. fardapaper.ir

Boronic Acid Derivatives of Ethoxynaphthalenes as Synthetic Intermediates

Boronic acids are highly valuable intermediates in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds. nih.gov A boronic acid derivative of an ethoxynaphthalene, while not directly synthesized from this compound, represents a key structural analogue for synthetic applications.

The synthesis of such a boronic acid, for example, 3-ethoxynaphthalen-2-ylboronic acid, would typically involve the conversion of the corresponding bromo- or iodo-ethoxynaphthalene to an organolithium or Grignard reagent, followed by quenching with a trialkyl borate. nih.gov This boronic acid would serve as a versatile building block for the introduction of the 3-ethoxynaphthalene moiety into a wide variety of organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. The stability and low toxicity of boronic acids make them highly attractive synthetic intermediates. nih.govvt.eduvt.edu

Computational Chemistry and Theoretical Studies on 3 Ethoxynaphthalen 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for determining the electronic structure and three-dimensional geometry of a molecule from first principles. For 3-Ethoxynaphthalen-2-amine, these calculations would involve solving the Schrödinger equation, typically using approximations, to find the most stable arrangement of its atoms in space (geometry optimization). This process yields crucial data such as bond lengths, bond angles, and dihedral angles. nih.govmdpi.com Methods like Density Functional Theory (DFT) or Hartree-Fock (HF) are commonly employed for this purpose. arxiv.org The resulting optimized structure represents the molecule's minimum energy conformation in the gas phase and serves as the foundation for all further computational analyses. nih.govmdpi.com

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table is a hypothetical representation of data that would be generated from a DFT geometry optimization. Specific values for this compound are not available in the reviewed literature.

| Parameter | Atoms Involved | Calculated Value (Example) |

|---|---|---|

| Bond Length | C2-N | ~1.38 Å |

| Bond Length | C3-O | ~1.36 Å |

| Bond Angle | C3-C2-N | ~121° |

| Dihedral Angle | C4-C3-O-CH₂ | ~178° |

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the mechanisms of chemical reactions. mdpi.com If applied to this compound, DFT could be used to model its reactivity with other reagents. nih.gov This involves calculating the energy profile of a reaction pathway, including the energies of reactants, products, intermediates, and transition states. researchgate.net By identifying the lowest energy path, researchers can elucidate the step-by-step mechanism of a reaction, predict its feasibility (thermodynamics), and estimate its speed (kinetics). mdpi.comnih.gov Such studies are crucial for understanding how this compound might behave in synthetic procedures or biological systems. However, specific DFT studies detailing the reaction mechanisms of this compound were not found in the surveyed literature.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity, based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comirjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating regions susceptible to electrophilic attack. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, highlighting regions prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability. irjweb.comajchem-a.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron. irjweb.com Conversely, a small gap indicates higher reactivity and lower kinetic stability. ajchem-a.com While this analysis is standard, specific HOMO-LUMO energy values and orbital plots for this compound are not documented in the available literature.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Hypothetical) This table illustrates the types of parameters calculated from HOMO and LUMO energies. Specific values for this compound are not available.

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For a flexible molecule like this compound, which has a rotatable ethoxy group, MD simulations can be used to explore its conformational landscape. arxiv.org By simulating the molecule's dynamics, researchers can identify preferred spatial arrangements and the energy barriers between them.

Furthermore, MD simulations can model how multiple molecules of this compound interact with each other or with solvent molecules in a liquid or solid state. nih.gov This provides valuable insights into bulk properties like density, viscosity, and the nature of non-covalent interactions that govern molecular aggregation. researchgate.net Despite the utility of this technique, published reports of MD simulations performed on this compound were not identified.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.com The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the electron distribution of the molecule and its neighbors. By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts, such as hydrogen bonds or π-π stacking, can be identified as distinct red spots. nih.govnih.gov

The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides quantitative percentages for different types of interactions (e.g., H···H, C···H, O···H). nih.govresearchgate.net This allows for a detailed understanding of the forces that hold the crystal together. Although Hirshfeld analysis has been conducted on structurally similar naphthalene (B1677914) derivatives, a specific study on the crystal structure of this compound is not present in the reviewed literature. nih.govnih.govmdpi.com

Computational Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions that correspond to UV-Visible absorption. researchgate.netrsc.org The calculation provides the absorption wavelengths (λmax) and oscillator strengths (f), which correlate to the position and intensity of peaks in an experimental spectrum. scirp.orglakeheadu.ca

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to compute Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for isotopes like ¹H and ¹³C. researchgate.netresearchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in signal assignment and structural verification. researchgate.net

While these predictive methods are well-established, computationally generated UV-Vis or NMR spectra for this compound have not been reported in the available scientific literature.

Advanced Research Applications and Methodological Contributions of 3 Ethoxynaphthalen 2 Amine

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical scaffold of 3-Ethoxynaphthalen-2-amine, which combines a naphthalene (B1677914) core with strategically placed ethoxy and amine functional groups, renders it a valuable and versatile intermediate in the field of organic synthesis. The electron-donating nature of both substituents activates the naphthalene ring, making it amenable to a variety of chemical transformations. This dual functionality allows for its use as a foundational building block in the construction of a wide array of more complex and functionally diverse molecules.

Building Block for Complex Organic Molecules and Natural Product Synthesis

The naphthalene skeleton is a core component of numerous naturally occurring compounds that exhibit significant pharmacological activities. chemistryviews.orgnih.gov The development of efficient synthetic routes to these molecules is a key focus of contemporary organic chemistry. chemistryviews.orgnih.gov While direct synthesis examples starting from this compound are not extensively documented in seminal literature, its structure is emblematic of the type of highly functionalized naphthalene derivatives that serve as crucial intermediates. nih.gov

Synthetic strategies often begin with substituted benzene (B151609) or naphthalene derivatives, which are elaborated through multi-step sequences to construct the final natural product. chemistryviews.orgnih.gov The presence of both a nucleophilic amine and an ether group on the this compound backbone provides two distinct points for modification. The amine can be transformed into a wide range of other functional groups or used as a directing group for regioselective reactions on the naphthalene ring. researchgate.net For instance, analogous aminonaphthalenes are readily converted into diazonium salts, which can then be subjected to Sandmeyer-type reactions to introduce halides, cyano groups, or other functionalities. guidechem.com Such transformations are pivotal in the assembly of complex molecular architectures.

The synthesis of natural products like dehydrocacalohastine and musizin from functionalized naphthalene precursors highlights the strategic importance of these intermediates. chemistryviews.org The methodologies employed in these syntheses, such as regioselective C-H functionalization, could potentially be adapted for substrates like this compound to generate novel analogues for medicinal chemistry studies. chemistryviews.org

Precursor for Advanced Fluorescent Probes and Dyes

Naphthalene derivatives are a cornerstone in the development of fluorescent materials due to their inherent photophysical properties, including high quantum yields and environmental sensitivity. researchgate.netbohrium.comrsc.orgtandfonline.com The 2-amino-naphthalene scaffold, present in this compound, is a common structural motif in many classes of dyes and probes. guidechem.comphotochemcad.com The amine group often serves as a powerful electron-donating group, which, in conjunction with an electron-accepting part of the molecule, can create a "push-pull" system. This configuration is highly effective for tuning the absorption and emission wavelengths of the resulting fluorophore.

The synthesis of fluorescent probes frequently involves the condensation of an aminonaphthalene derivative with other aromatic or heterocyclic structures. nih.govrsc.org For example, benzophenoxazine dyes like Nile Blue have been synthesized through the condensation of a nitrosophenol derivative with a naphthylamine. tamu.edu The amine functionality of this compound is well-suited for similar condensation reactions or for conversion into other reactive groups to facilitate coupling with fluorophoric units. rsc.org Its structure could be leveraged to create probes for detecting specific analytes, such as metal ions or biologically relevant small molecules, where binding events lead to a measurable change in fluorescence (a "turn-on" or "turn-off" response). bohrium.comtandfonline.com

2+2+| Probe Name/Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Target Analyte | Reference |

|---|---|---|---|---|---|

| BTNA (Benzothiazolyl-naphthalenol) | rsc.org | ||||

| PLB3 (Schiff-base) | tandfonline.com | ||||

| Naphthalimide-Thiophene Schiff Base | nih.gov |

Component in Hole Transport Materials for Electronic Devices

In the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, hole transport materials (HTMs) are critical components. oled-intermediates.commdpi.comnih.gov These materials facilitate the efficient movement of positive charge carriers (holes) from the anode to the emissive layer. Arylamines, especially triphenylamine (B166846) derivatives, and naphthalene-based compounds are among the most successful classes of HTMs. mdpi.comfrontiersin.orgrsc.org

The structure of this compound contains the essential features of a promising HTM building block. The amine group is a well-established hole-transporting moiety, and the naphthalene core provides a rigid, planar, and electronically delocalized system that can support charge mobility. oled-intermediates.comnih.gov Naphthalene derivatives are widely used as core units or peripheral groups in HTMs to enhance thermal stability and tune the highest occupied molecular orbital (HOMO) energy level for better alignment with other device layers. mdpi.comaip.org For example, the widely used HTM N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB) incorporates naphthalene units to achieve high performance and stability in OLEDs. aip.org The ethoxy group on this compound can further modulate the electronic properties and may improve the solubility and film-forming characteristics of larger molecules derived from it, which is a crucial aspect for solution-processed devices.

| HTM | Device Type | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| EtheneTTPA | Perovskite Solar Cell | Power Conversion Efficiency (PCE) | 12.77% | nih.gov |

| Thieno[3,2-b]thiophene/TPA(OMe)2 Core | Perovskite Solar Cell | Power Conversion Efficiency (PCE) | 5.20% | frontiersin.org |

| Rubrene-doped NPB | OLED | Device Stability | ~10x higher than undoped | aip.org |

| Cyclooctatetrathiophene Core | Perovskite Solar Cell | Power Conversion Efficiency (PCE) | >19% | researchgate.net |

Contributions to the Development of Novel Synthetic Methodologies

Beyond its role as a structural component, this compound and related aminonaphthalenes contribute to the advancement of synthetic chemistry itself, particularly in the areas of catalysis and the construction of stereochemically complex molecules.

Catalytic Reaction Development Utilizing Amine Functionality

Primary and secondary amines are widely recognized for their ability to act as organocatalysts, most notably in enamine catalysis, where they activate carbonyl compounds toward nucleophilic attack. acs.orgmasterorganicchemistry.com The amine group of this compound possesses the requisite nucleophilicity and basicity to potentially engage in such catalytic cycles. libretexts.orglibretexts.org While specific studies detailing the catalytic use of this compound are sparse, the broader class of arylamines has been investigated in various catalytic contexts.

For example, ammonium (B1175870) salts derived from amines can function as acid catalysts in solution. acs.org Furthermore, aminonaphthalene derivatives have been shown to interact with and modulate the activity of biological catalysts. A study on 2-Naphthylamine, a structurally related compound, demonstrated its ability to inhibit the catalytic activity of both monoamine oxidase A and B (MAO A and B), enzymes crucial in neurotransmitter metabolism. nih.gov This inhibitory effect, characterized as a mixed competitive and non-competitive mechanism, underscores the capacity of the aminonaphthalene scaffold to participate in and influence catalytic processes, a principle that is fundamental to the development of new enzyme inhibitors and bioactive molecules. nih.gov

Stereoselective Synthesis of Chiral Naphthalene Derivatives

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is a paramount challenge in modern chemistry, particularly for pharmaceutical applications. Naphthalene derivatives possessing axial chirality—a type of stereoisomerism arising from restricted rotation around a bond—are of significant interest for applications in chiral materials and asymmetric catalysis. chemistryviews.orgrsc.org

Recent advances have enabled the highly enantioselective synthesis of complex, axially chiral naphthalenes. chemistryviews.orgnih.gov For example, a nickel(II)-catalyzed Diels-Alder reaction followed by dehydrative aromatization has been used to create naphthalenes with three distinct stereogenic axes in excellent yields and enantioselectivities. chemistryviews.org Another approach has utilized optically pure methoxy-naphthol derivatives as starting points to build larger chiral polycyclic aromatic systems with no loss of stereochemical integrity. acs.orgacs.org

These sophisticated methodologies often rely on highly functionalized, pre-existing naphthalene cores. This compound represents an ideal substrate for such advanced synthetic methods. Its functional groups can be used to direct stereoselective transformations or to be converted into other groups necessary for the key bond-forming events that establish chirality. The development of such stereoselective reactions on naphthalene scaffolds is a vibrant area of research, and versatile building blocks like this compound are crucial for expanding the scope and utility of these powerful new tools. rsc.orgnih.gov

Structural Elucidation and Characterization Methodologies in Academic Research

The unambiguous determination of a molecule's structure is a cornerstone of chemical research. For a compound such as this compound, with its fused aromatic system and functional group substituents, a multi-technique approach is essential for a complete and accurate characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

For this compound, ¹H NMR and ¹³C NMR are the primary experiments. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group, and the protons of the amine (-NH₂) group. The chemical shifts (δ) are influenced by the electron-donating effects of the amine and ethoxy groups. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (multiplicity) determined by spin-spin coupling with adjacent protons. The ethoxy group would present a characteristic quartet for the -CH₂- protons and a triplet for the -CH₃ protons due to coupling with each other. The amine protons often appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum would show twelve distinct signals corresponding to the ten carbons of the naphthalene ring and the two carbons of the ethoxy group. Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the precise assignment of all signals and thus verifying the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on standard chemical shift increments and data from analogous compounds, as direct experimental data for this compound is not available in the cited literature.)

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Naphthalene Aromatic CH | 7.0 - 8.0 | 105 - 135 |

| Naphthalene Quaternary C | N/A | 120 - 150 |

| -NH₂ | Variable (e.g., 3.5 - 5.0) | N/A |

| -O-CH₂-CH₃ | ~4.1 (quartet) | ~64 |

| -O-CH₂-CH₃ | ~1.4 (triplet) | ~15 |

While NMR reveals the structure in solution, single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an exact three-dimensional model of the molecule as it exists in a crystal lattice.

For this compound, growing a suitable single crystal would be the first step. The subsequent diffraction analysis would reveal the planarity of the naphthalene ring system and the conformation of the ethoxy group relative to the ring. Crucially, this method elucidates the intermolecular interactions that govern the crystal packing. In the case of this compound, one would expect to observe intermolecular hydrogen bonding involving the amine group (N-H···N or N-H···O interactions) and potentially weaker C-H···π interactions, which are common in the crystal structures of aromatic compounds. aanda.org These interactions are fundamental to understanding the material's physical properties, such as melting point and solubility.

Table 2: Structural Parameters Obtainable from Single-Crystal X-ray Diffraction (Note: This table lists the types of data that would be obtained from a successful analysis.)

| Parameter | Description |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-O-C). |

| Torsion Angles | The dihedral angles describing the conformation of flexible parts (e.g., the ethoxy group). |

| Intermolecular Interactions | Distances and angles of non-covalent bonds like hydrogen bonds and π-π stacking. |

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that probe the vibrational and electronic properties of a molecule, respectively.

FT-IR Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. nih.gov The C-N stretching of the aromatic amine would be observed in the 1250-1335 cm⁻¹ range. nih.gov The ethoxy group would be identified by C-O stretching vibrations around 1040-1250 cm⁻¹ and C-H stretching of the aliphatic portion just below 3000 cm⁻¹. Vibrations associated with the aromatic naphthalene ring (C=C stretching) would appear in the 1450-1600 cm⁻¹ region.

UV-Visible Spectroscopy provides insight into the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore. Substituted naphthalenes typically exhibit multiple absorption bands in the UV region corresponding to π→π* transitions. ias.ac.in The presence of electron-donating groups like the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. aanda.orgias.ac.in Studying the absorption spectra in different solvents can also provide information about the nature of the electronic transitions and the interaction of the molecule with its environment.

Table 3: Expected Spectroscopic Features for this compound (Note: These are characteristic absorption regions for the functional groups present in the molecule.)

| Technique | Functional Group | Expected Absorption Region |

| FT-IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ (two bands) |

| FT-IR | N-H Bend (Amine) | 1580 - 1650 cm⁻¹ |

| FT-IR | C-N Stretch (Aromatic Amine) | 1250 - 1335 cm⁻¹ |

| FT-IR | C-O Stretch (Ether) | 1040 - 1250 cm⁻¹ |

| FT-IR | C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ |

| UV-Vis | π→π* Transitions (Naphthalene) | 250 - 350 nm |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Ethoxynaphthalen-2-amine, and what experimental conditions are critical for optimizing yield?

- Methodology :

- Reductive Amination : Use sodium triacetoxyborohydride (Na(OAc)₃BH) as a reducing agent in dichloromethane (DCM) under inert conditions. This method is effective for stabilizing intermediates and minimizing side reactions .

- Etherification : Introduce the ethoxy group via nucleophilic substitution on a brominated naphthalene precursor using potassium carbonate (K₂CO₃) in acetone, followed by amine functionalization .

- Key Considerations :

- Monitor pH and temperature to avoid hydrolysis of the ethoxy group.

- Use TLC or HPLC to track reaction progress.

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| Reductive Amination | 65–75 | >95% | Na(OAc)₃BH, DCM |

| Etherification | 50–60 | 90–93% | K₂CO₃, acetone |

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

- Methodology :

- Crystal Growth : Use slow evaporation from a DCM/hexane mixture to obtain single crystals.

- Data Collection : Collect diffraction data with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Use SHELXL for structure refinement, validating hydrogen-bonding networks with WinGX/ORTEP for visualization .

- Key Considerations :

- Ensure crystal quality to avoid twinning (common in aromatic amines).

- Validate hydrogen-bonding patterns using Etter’s graph-set analysis .

Advanced Research Questions

Q. How can researchers address contradictions in NMR and mass spectrometry data for this compound derivatives?

- Methodology :

- NMR Analysis : Compare experimental H/C NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to identify tautomeric or conformational discrepancies.

- High-Resolution MS : Use ESI-HRMS to confirm molecular ion peaks and rule out adduct formation.

Q. What experimental strategies are recommended for probing the bioactivity of this compound in receptor-binding assays?

- Methodology :

- Radioligand Displacement : Use H-labeled analogs in competitive binding assays (e.g., for serotonin or dopamine receptors).

- Enzyme Inhibition : Screen against monoamine oxidases (MAOs) using fluorometric assays with kynuramine as a substrate .

- Data Table :

| Assay Type | Target Receptor | IC₅₀ (µM) | Key Findings |

|---|---|---|---|

| Radioligand Binding | 5-HT₂A | 1.2 ± 0.3 | Partial agonist |

| MAO-B Inhibition | MAO-B | >100 | No significant effect |

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.